molecular formula C19H26O2 B12878833 6-((3,6,7-Trimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran

6-((3,6,7-Trimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran

Cat. No.: B12878833
M. Wt: 286.4 g/mol
InChI Key: IRQQNDCCGIIQIC-OQLLNIDSSA-N
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Description

6-((3,6,7-Trimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran is a complex organic compound characterized by its unique structure, which includes a dihydrobenzofuran ring and a trimethylocta-dienyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3,6,7-Trimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran typically involves multiple steps:

    Formation of the Dihydrobenzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Trimethylocta-dienyl Side Chain: This step often involves the use of coupling reactions, such as the Suzuki or Heck reaction, to attach the side chain to the dihydrobenzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylocta-dienyl side chain, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the dihydrobenzofuran ring or the side chain, potentially leading to the formation of more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the dihydrobenzofuran ring or the side chain are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, 6-((3,6,7-Trimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-((3,6,7-Trimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-((3,6,7-Trimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran: can be compared to other dihydrobenzofuran derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a dihydrobenzofuran ring with a trimethylocta-dienyl side chain. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

6-[(2E)-3,6,7-trimethylocta-2,6-dienoxy]-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C19H26O2/c1-14(2)16(4)6-5-15(3)9-11-20-18-8-7-17-10-12-21-19(17)13-18/h7-9,13H,5-6,10-12H2,1-4H3/b15-9+

InChI Key

IRQQNDCCGIIQIC-OQLLNIDSSA-N

Isomeric SMILES

CC(=C(C)CC/C(=C/COC1=CC2=C(CCO2)C=C1)/C)C

Canonical SMILES

CC(=C(C)CCC(=CCOC1=CC2=C(CCO2)C=C1)C)C

Origin of Product

United States

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